molecular formula C9H20 B094447 2,6-Dimethylheptane CAS No. 1072-05-5

2,6-Dimethylheptane

Cat. No.: B094447
CAS No.: 1072-05-5
M. Wt: 128.25 g/mol
InChI Key: KBPCCVWUMVGXGF-UHFFFAOYSA-N
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Description

2,6-Dimethylheptane is a hydrocarbon with the molecular formula C9H20. It is an isomer of nonane and is characterized by the presence of two methyl groups attached to the sixth carbon atom in the heptane chain. This compound is a colorless liquid with a boiling point of approximately 135.2°C and a density of 0.70891 g/ml at 20°C .

Scientific Research Applications

2,6-Dimethylheptane has several applications in scientific research:

Safety and Hazards

Overexposure to 2,6-Dimethylheptane may cause skin and eye irritation . It may also have anesthetic effects, leading to symptoms such as drowsiness, dizziness, and headache . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions of research on 2,6-Dimethylheptane could involve further exploration of its low-temperature oxidation chemistry . This could provide valuable insights into the combustion processes of hydrocarbons, which are crucial for many industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylheptane can be synthesized through the Grignard reaction. In this method, isobutyl magnesium bromide is coupled with ethyl formate to produce 2,6-dimethylheptanol-4, which is then dehydrated to form this compound . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound often involves the isolation of this compound from petroleum. It is separated and purified through fractional distillation, leveraging its unique boiling point .

Mechanism of Action

Comparison with Similar Compounds

  • 2,2-Dimethylheptane
  • 3,3-Dimethylheptane
  • 2,4-Dimethylheptane

Comparison: 2,6-Dimethylheptane is unique among its isomers due to the position of its methyl groups, which significantly influences its boiling point, density, and reactivity. For instance, 2,2-dimethylheptane has a different boiling point and density due to the different spatial arrangement of its methyl groups .

Properties

IUPAC Name

2,6-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-8(2)6-5-7-9(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPCCVWUMVGXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147931
Record name 2,6-Dimethylheptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,6-Dimethylheptane
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CAS No.

1072-05-5
Record name 2,6-Dimethylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylheptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHYLHEPTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57QXT22WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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